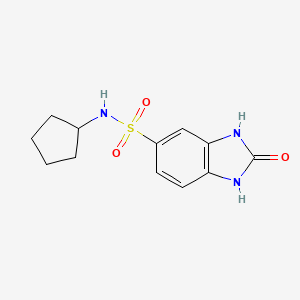
3-(1H-benzimidazol-2-ylthio)-N-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-ylthio)-N-cyclohexylpropanamide is a compound that belongs to the class of benzimidazoles, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the modification of the benzimidazole ring, as seen in the synthesis of various derivatives for potential biological activities. For instance, Wang et al. (2011) developed a series of N-hydroxyacrylamides with benzimidazole cores, showing potent biological activity and good drug-like properties (Wang et al., 2011).
Molecular Structure Analysis
Benzimidazole derivatives' molecular structures have been extensively studied using various techniques such as NMR, IR, and X-ray crystallography. Adardour et al. (2023) provided insights into the structural characterization of benzimidazole derivatives through single-crystal X-ray diffraction analysis (Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, leading to a wide range of compounds with different properties. For example, Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide showcasing notable antimicrobial and antioxidant activities (Sindhe et al., 2016).
作用機序
Target of Action
Similar compounds such as n-[3-(1h-benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide have been found to target aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and their inhibition can lead to cell cycle arrest, making them potential targets for anticancer therapies .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets by binding to the atp-binding site, thereby inhibiting the activity of the target proteins .
Biochemical Pathways
For instance, they can react with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .
Result of Action
Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer activities . They can induce cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(1H-benzimidazol-2-ylthio)-N-cyclohexylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, this compound disrupts their normal function, leading to the inhibition of cell proliferation. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions. By binding to DNA, this compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications, such as phosphorylation, can influence the subcellular localization of this compound, directing it to specific compartments or organelles .
特性
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c20-15(17-12-6-2-1-3-7-12)10-11-21-16-18-13-8-4-5-9-14(13)19-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTZBKKTJAPPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

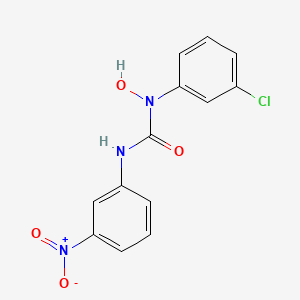
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)


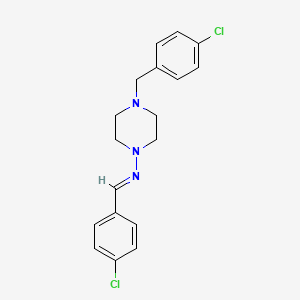
![4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530636.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)
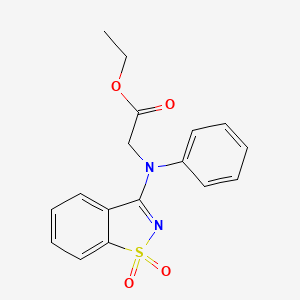
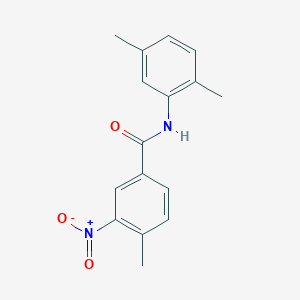
![N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5530683.png)
![N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5530689.png)
